molecular formula C22H25NO4 B2771697 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid CAS No. 244227-61-0

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid

Cat. No.: B2771697
CAS No.: 244227-61-0
M. Wt: 367.445
InChI Key: JLQPLDXCKOKHOY-OAHLLOKOSA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid is a chiral amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the heptanoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or fluorescent markers, for various biochemical assays.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

    Structural Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of labeled peptides for NMR and X-ray crystallography studies.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the amino group to participate in peptide bond formation. This stepwise process ensures the sequential addition of amino acids to form the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-{[(tert-Butoxycarbonyl)amino]heptanoic acid}: Similar to the Fmoc-protected compound but uses a tert-butoxycarbonyl (Boc) protecting group.

    (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid: Similar structure but with an octanoic acid backbone instead of heptanoic acid.

Uniqueness

The uniqueness of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid lies in its specific use of the Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of coupling reagents. This makes it particularly useful in automated peptide synthesis and in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPLDXCKOKHOY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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